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Compound of Interest

Compound Name: (2-ethylbutyl)boronic acid
CAS No.: 140614-19-3
Cat. No.: B1279147
Get Quote
. J

Executive Summary

Target Compound: (2-Ethylbutyl)boronic acid CAS Registry Number: 140614-19-3 Molecular
Formula:

Molecular Weight: 130.00 g/mol [1][2][3][4][5]

(2-Ethylbutyl)boronic acid is a primary alkyl boronic acid featuring a

-branched alkyl chain.[2] It serves as a critical building block in medicinal chemistry, particularly
in the development of peptide boronic acid inhibitors (e.g., proteasome or serine protease
inhibitors) where the 2-ethylbutyl group acts as a hydrophobic pharmacophore (P1 or P1' side
chain mimic).

This guide details two validated synthetic pathways:

» Organometallic Transmetallation (Grignard Route): The industry-standard approach utilizing
1-bromo-2-ethylbutane.[2]

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1279147#bc-rfq
https://www.benchchem.com/product/b1279147/docs?utm_src=pdf-body#technical-guide-synthesis-of-2-ethylbutyl-boronic-acid-1-2
https://www.bldpharm.com/products/1498314-72-9.html
https://foodb.ca/compounds/FDB008366
https://www.bldpharm.com/products/4737-50-2.html
http://www.angenechemical.com/productshow/AGN-PC-0NGHUB.html
https://arctomsci.com/140614-19-3-720484
https://www.benchchem.com/product/b1279147/docs?utm_src=pdf-body#technical-guide-synthesis-of-2-ethylbutyl-boronic-acid-1-2
https://foodb.ca/compounds/FDB008366
https://foodb.ca/compounds/FDB008366
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Hydroboration of Alkenes: An atom-economical route utilizing 2-ethyl-1-butene and
dibromoborane-dimethyl sulfide.[2]

Chemical Structure & Retrosynthetic Analysis

The target molecule consists of a boronic acid moiety attached to a primary carbon, which is
adjacent to a tertiary carbon bearing two ethyl groups. This

-branching introduces moderate steric bulk, which suppresses protodeboronation compared to
simple linear alkyl boronic acids but requires careful temperature control during synthesis to
prevent isomerization or over-addition.

Retrosynthetic Logic

The synthesis is disconnected at the C-B bond.
» Path A (Nucleophilic Boron): Not standard for alkyl targets.

o Path B (Electrophilic Boron): Reaction of a nucleophilic carbon (Grignard) with an
electrophilic borate ester.

o Path C (Concerted Addition): Hydroboration of the corresponding terminal alkene.
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Figure 1: Retrosynthetic disconnection showing the two primary routes.

Route 1: Grighard Transmetallation (Standard
Protocol)

This route is preferred for laboratory-scale synthesis (1-50 g) due to the commercial availability
of the alkyl bromide and the reliability of Grignard formation for primary halides.

Reagents & Materials[6][7][8][9][10][11]

e Substrate: 1-Bromo-2-ethylbutane (CAS 3814-34-4)[2]

Metal: Magnesium turnings (Grade for Grignard, iodine activated)

Boron Source: Triisopropyl borate (

) or Trimethyl borate (

)

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

)

Quench: 1M Hydrochloric acid (HCI)

Step-by-Step Protocol
Step 1: Formation of the Grighard Reagent
o Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and nitrogen inlet.

 Activation: Add Mg turnings (1.2 equiv) and a crystal of iodine. Heat gently with a heat gun
until iodine vaporizes to activate the Mg surface.

e Initiation: Add just enough anhydrous THF to cover the Mg. Add 5-10% of the 1-bromo-2-
ethylbutane solution (in THF). Wait for exotherm and turbidity (initiation).

o Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.
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o Completion: Reflux for 1-2 hours after addition is complete to ensure full consumption of the
bromide. Titrate a small aliquot to confirm concentration (approx. 1.0 M).

Step 2: Boronylation[6]

e Cooling: Cool the Grignard solution to -78°C (dry ice/acetone bath). This is critical to prevent
multiple additions (formation of borinic acids).

o Borate Addition: Add Triisopropyl borate (1.5 equiv) dropwise over 30—60 minutes. The
solution may become viscous.

o Warming: Allow the reaction to warm slowly to room temperature (20—-25°C) overnight. A
white precipitate (magnesium borate salts) will form.

Step 3: Hydrolysis & Isolation

e Quench: Cool the mixture to 0°C. Slowly add 1M HCI until the pH is acidic (pH ~1-2). This
hydrolyzes the boronate esters to the free boronic acid.

o Extraction: Extract the aqueous layer with Diethyl Ether or MTBE (
).
e Workup: Wash combined organics with brine, dry over

, and concentrate under reduced pressure.

 Purification: Recrystallize the crude solid from a mixture of water/acetone or hexane/ether.

Mechanistic Pathway (Grignard)[9]

Oxidative Nucleophilic Attack Acidic Hydrolysis
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Figure 2: Mechanistic flow of the Grignard transmetallation.
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Route 2: Hydroboration (Atom Economy Route)

This route avoids the use of halogenated precursors and magnesium, making it suitable for
larger scale-up where waste minimization is prioritized. The use of Dibromoborane-dimethyl
sulfide (

) is recommended over Borane-THF (

) because

tends to form trialkylboranes (

), which are difficult to convert to mono-boronic acids.

selectively forms the mono-alkyl species.

Reagents & Materials[6][7][8][9][10][11]

e Substrate: 2-Ethyl-1-butene (CAS 760-21-4)[2]

» Reagent: Dibromoborane-dimethyl sulfide complex (
2]

¢ Solvent: Dichloromethane (DCM)

e Hydrolysis: Water/NaOH

Step-by-Step Protocol

o Reagent Prep: In a Schlenk flask under Argon, dissolve
(1.0 equiv) in anhydrous DCM at 0°C.

o Hydroboration: Add 2-ethyl-1-butene (1.0 equiv) dropwise.

» Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 2 hours. The reagent
adds across the double bond in an anti-Markovnikov fashion, placing the boron at the
terminal position.

o Intermediate: (2-Ethylbutyl)dibromoborane (
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).[2]

e Hydrolysis: Cool to 0°C. Carefully add water (excess). The reaction is vigorous;

is evolved.

o Note: Alternatively, buffer with NaOH to neutralize HBr immediately.
o Extraction: Extract with ether/DCM. The boronic acid partitions into the organic phase.

 Purification: Evaporate solvent to yield the crude boronic acid. Recrystallize as described in
Route 1.

Characterization & Data Analysis

The identity of the synthesized compound must be validated using NMR and Mass
Spectrometry.

Expected Analytical Data
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] Expected Signal / .
Technique . Interpretation
Observation

Typical for alkyl boronic acids.

Physical State White to off-white solid
[11[2]
Characteristic of trivalent
boronic acid (
NMR ~30-33 ppm (broad singlet)
boron).[2]
NMR 0.7-0.9 (m, 2H) protons (shielded by Boron).[2]
Methyl groups of the ethyl
NMR 0.85 (t, 6H) chains.[2]
Methine (
NMR 1.3 (m, 5H) ) and methylene (
) of ethyl groups.[2]
lonization usually requires
MS (ESI-) m/z 129 basic conditions or

esterification with diol.[2]

Stability Note: Boroxine Formation

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

o Observation: If the melting point is broad or NMR shows multiple sets of peaks, the sample
may be partially dehydrated.

o Reversal: Recrystallization from water or exposure to moist air often reverts the boroxine
back to the free acid.

Applications in Drug Discovery

(2-Ethylbutyl)boronic acid is primarily used as a fragment in the synthesis of Peptide Boronic
Acid Inhibitors.
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e Mechanism: The boron atom acts as a "warhead,"” forming a reversible covalent tetrahedral
adduct with the active site serine or threonine hydroxyl group of proteases (e.g., Threonine in
the 20S proteasome).

o Selectivity: The 2-ethylbutyl tail fits into hydrophobic S1 or S1' pockets, providing steric
complementarity that linear alkyl chains (like n-butyl) cannot offer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Synthesis of (2-Ethylbutyl)boronic
Acid[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279147/docs#technical-guide-synthesis-of-2-
ethylbutyl-boronic-acid-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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